

# 4SC-203 VEGF-R2 Alk Axl Fak Trk inhibition techniques

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## Compound Focus: 4Sc-203

CAS No.: 895533-09-2

Cat. No.: S548016

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## 4SC-203: A Multi-Kinase Inhibitor Profile

**4SC-203** (also known as SC71710) is an investigational small molecule with potential antineoplastic activity. It functions as a multi-target kinase inhibitor, meaning it is designed to simultaneously block the activity of several kinases involved in cancer growth and survival [1] [2] [3].

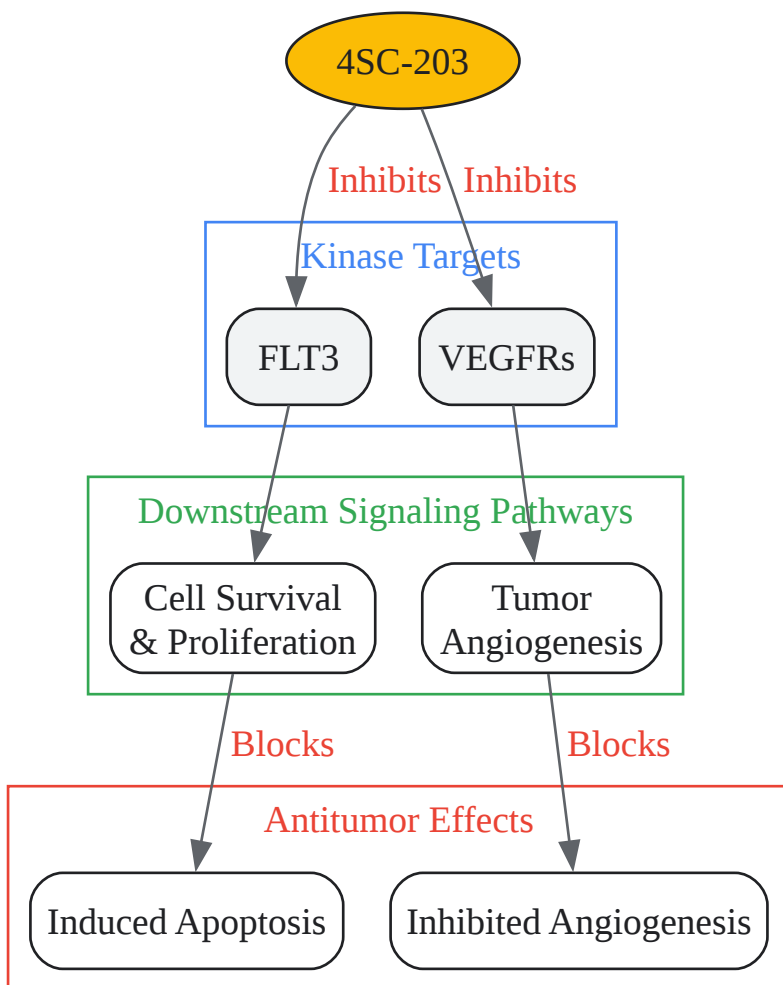
The table below summarizes the primary known targets of **4SC-203** based on the gathered literature.

Target	Reported Activity	Key Roles in Cancer
<b>FLT3</b> (FMS-like tyrosine kinase 3)	Primary target; inhibits both wild-type and mutated forms [1] [2].	Key driver in Acute Myeloid Leukemia (AML); mutations promote cell proliferation and survival [1].
<b>VEGFRs</b> (Vascular Endothelial Growth Factor Receptors)	Selective inhibitor [2].	Central regulators of tumor angiogenesis; VEGFR-2 is a primary mediator [4] [5].
<b>Other Kinases</b> (e.g., Alk, Axl, Fak, Trk)	<b>Not explicitly confirmed</b> in available sources. The general description is "multi-kinase" or "multi-target" inhibitor [2] [3].	These kinases are implicated in proliferation, metastasis, and drug resistance, making them common targets in oncology [6] [7].

## Insights for Experimental Design

While specific protocols for **4SC-203** are not available in the public domain, the following points can guide your experimental planning:

- **Clinical Context:** **4SC-203** has been evaluated in a Phase I clinical trial for the treatment of **Acute Myeloid Leukemia (AML)**, highlighting FLT3 inhibition as a primary intended application [1].
- **Combination Potential:** Research indicates that **VEGFR2 blockade can augment the effects** of tyrosine kinase inhibitors (TKIs) in oncogene-driven cancers. Combining a multi-kinase inhibitor like **4SC-203** with other targeted agents could be a promising strategy to enhance efficacy and overcome resistance [8].
- **Mechanism Visualization:** The diagram below illustrates the proposed multi-target mechanism of **4SC-203** and its functional consequences on cancer cells.



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## Information Gaps and Next Steps

The search results lack the detailed methodologies and quantitative data necessary for laboratory protocols.

To proceed with your application notes, I suggest you:

- **Contact the Source:** Reach out directly to **4SC AG** (the developer) or chemical suppliers like **Selleck Chemicals** for technical data sheets, which often contain detailed protocol information [2] [3].
- **Consult Scientific Literature:** Perform a deep literature search on platforms like PubMed using the compound's CAS number (**895533-09-2**) to find primary research articles that may include full experimental methods [1] [2].

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